6-Bromoflavanone

Descripción general

Descripción

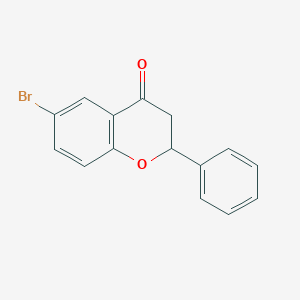

6-Bromoflavanone is a halogenated flavonoid derivative characterized by the presence of a bromine atom at the sixth position of the flavanone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, particularly its anxiolytic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoflavanone typically involves the halogenation of flavanone. One common method is the bromination of flavanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromoflavanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding flavones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to flavanone or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Flavones and other oxidized derivatives.

Reduction: Flavanone and other reduced forms.

Substitution: Various substituted flavanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antipsychotic Potential

Recent studies have indicated that 6-bromoflavanone exhibits significant activity at various neurotransmitter receptors, suggesting its potential as an atypical antipsychotic. It has shown high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. These interactions are critical for alleviating symptoms associated with schizophrenia without the typical side effects linked to other antipsychotic medications, such as weight gain and sedation .

Anxiolytic Effects

this compound has also been investigated for its anxiolytic properties. Research published in Progress in Neuro-Psychopharmacology & Biological Psychiatry demonstrated that this compound could reduce anxiety-like behaviors in animal models. The study highlighted its effectiveness in modulating GABA_A receptor efficacy, which is crucial for anxiety regulation .

Neurobiological Research

GABA_A Receptor Modulation

The role of this compound in modulating GABA_A receptors has been a significant focus of neurobiological research. Studies have shown that modifications at the 6-position of flavones, including bromination, can enhance their effectiveness at these receptors. This characteristic is vital for developing new anxiolytic agents that target GABAergic systems .

Behavioral Studies

In vivo behavioral studies have suggested that this compound can alleviate schizophrenia-like symptoms without inducing catalepsy, a common side effect of many antipsychotics. This finding positions it as a promising candidate for further development in treating psychiatric disorders .

Synthesis and Chemical Applications

Chemical Scaffold for Drug Development

this compound serves as an essential scaffold in the synthesis of novel flavonoid derivatives with enhanced biological activities. Its structural features allow for various substitutions that can be tailored to improve pharmacological properties or reduce toxicity .

Research on Derivatives

The exploration of derivatives based on this compound has led to the discovery of compounds with improved receptor selectivity and potency. For instance, studies have synthesized and tested various analogs to assess their effects on specific receptor subtypes, paving the way for more targeted therapies .

Case Studies and Experimental Findings

Mecanismo De Acción

The anxiolytic effects of 6-Bromoflavanone are believed to be mediated through its interaction with the gamma-aminobutyric acid (GABA) receptor complex. It binds to the benzodiazepine binding site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to reduced anxiety. This mechanism is similar to that of benzodiazepines but may offer a different side effect profile.

Comparación Con Compuestos Similares

6-Bromoflavone: Another halogenated flavonoid with anxiolytic properties.

5-Methoxy-6,8-dibromoflavanone: A compound with similar anxiolytic effects but with additional bromine atoms and a methoxy group.

Uniqueness: 6-Bromoflavanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selective bromination at the sixth position differentiates it from other halogenated flavonoids and contributes to its unique biological activity profile.

Actividad Biológica

6-Bromoflavanone, a halogenated flavonoid, has garnered attention in recent years due to its diverse biological activities. This compound is structurally related to various flavonoids known for their pharmacological properties, including anticancer, anxiolytic, and antimicrobial effects. This article synthesizes current research findings and case studies related to the biological activity of this compound, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. A study published in Molecules demonstrated that this compound (referred to as compound 6l in the study) had an IC50 value of 0.46 ± 0.02 µM against A549 human lung cancer cells, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC50 = 4.98 ± 0.41 µM) . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and activation of caspase-3, suggesting that this compound could be a promising candidate for lung cancer treatment.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound (6l) | 0.46 ± 0.02 | Apoptosis via mitochondrial pathways |

| 5-Fluorouracil | 4.98 ± 0.41 | Chemotherapeutic agent |

Anxiolytic Effects

In addition to its anticancer properties, this compound has been studied for its anxiolytic effects. A behavioral study assessed its impact on anxiety-like behavior in mice using the elevated plus-maze test. The results indicated that both this compound and another halogenated flavonoid significantly increased exploratory behavior without inducing sedation or compulsive behavior, suggesting a potential role in treating anxiety disorders .

Antimicrobial Properties

The antimicrobial activity of flavonoids is well-documented, and studies have indicated that halogenated derivatives like this compound may enhance these effects. Research has shown that flavonoids with bromine substitutions can exhibit bactericidal activity against pathogenic bacteria while promoting the growth of beneficial gut microbiota . This dual action underscores the potential of this compound in gut health and infection control.

Case Studies and Research Findings

- Anticancer Study : In vitro studies confirmed the effectiveness of this compound against A549 lung cancer cells, with significant apoptosis induction observed through caspase-3 activation .

- Anxiolytic Behavior : In a controlled experiment, mice treated with this compound showed increased entries into open arms of the elevated plus-maze, indicating reduced anxiety levels compared to controls .

- Microbiome Modulation : Flavonoids similar to this compound were shown to positively modulate gut microbiomes by increasing beneficial bacteria while inhibiting pathogenic strains, highlighting their potential as nutraceuticals .

Propiedades

IUPAC Name |

6-bromo-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTJSFMIDKNCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80414863 | |

| Record name | 6-Bromoflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56414-11-0 | |

| Record name | 6-Bromoflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.